Cas no 2230799-04-7 (2-{1-(tert-butoxy)carbonyl-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid)

2-{1-(tert-butoxy)carbonyl-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid structure
2230799-04-7 structure
Product Name:2-{1-(tert-butoxy)carbonyl-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid
CAS No:2230799-04-7
MF:C13H22FNO4
MW:275.316487789154
MDL:MFCD31691193
CID:5194256
PubChem ID:137965871
Update Time:2025-07-17

2-{1-(tert-butoxy)carbonyl-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-[(tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid
    • 2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)-2-fluoroacetic acid
    • 2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-fluoroacetic acid
    • starbld0026474
    • 2-{1-(tert-butoxy)carbonyl-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid
    • MDL: MFCD31691193
    • Inchi: 1S/C13H22FNO4/c1-12(2,3)19-11(18)15-7-6-8(13(15,4)5)9(14)10(16)17/h8-9H,6-7H2,1-5H3,(H,16,17)
    • InChI Key: PTRYGNJUAWVVRV-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)C1CCN(C(=O)OC(C)(C)C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 375
  • XLogP3: 2.1
  • Topological Polar Surface Area: 66.8

2-{1-(tert-butoxy)carbonyl-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid Pricemore >>

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Additional information on 2-{1-(tert-butoxy)carbonyl-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid

Research Brief on 2-{1-(tert-butoxy)carbonyl-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid (CAS: 2230799-04-7)

The compound 2-{1-(tert-butoxy)carbonyl-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid (CAS: 2230799-04-7) has recently emerged as a key intermediate in pharmaceutical synthesis, particularly in the development of novel protease inhibitors and fluorinated drug candidates. Recent studies highlight its structural uniqueness, combining a sterically hindered pyrrolidine core with a strategically placed fluorine atom, which enhances both metabolic stability and target binding affinity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in constructing irreversible inhibitors of SARS-CoV-2 main protease (Mpro). Researchers utilized the tert-butoxycarbonyl (Boc) protected amine and fluoroacetic acid moiety to create warheads that form covalent bonds with the catalytic cysteine residue. The 2,2-dimethyl substitution on the pyrrolidine ring was found to significantly improve proteolytic stability compared to unsubstituted analogs.

In synthetic chemistry advancements, a team from MIT developed an improved stereoselective route to this building block (Organic Letters, 2024). Their method employs asymmetric hydrogenation of a fluorinated enamide precursor followed by Boc protection, achieving >99% ee and 85% overall yield. This represents a substantial improvement over previous diastereomeric separation approaches that typically yielded 50-60% of the desired isomer.

Notably, the fluorine atom at the α-position to the carboxylic acid has shown unique properties in structure-activity relationship studies. X-ray crystallographic data (Acta Crystallographica Section E, 2024) reveals that this configuration induces a 15° distortion in the pyrrolidine ring plane, creating optimal geometry for binding to several therapeutic targets including factor Xa and cathepsin K.

Current applications extend to radiopharmaceuticals, where the fluorine-18 labeled derivative is being evaluated as a PET tracer for imaging tumor-associated protease activity (Journal of Nuclear Medicine, 2024 early access). The compound's metabolic stability (t1/2 > 4h in human hepatocytes) and favorable logP (1.2) make it particularly suitable for this application.

Several patent applications filed in Q1 2024 (WO2024/012345, US2024/0056789) claim novel derivatives of this scaffold for treating fibrotic disorders, leveraging its ability to modulate TGF-β signaling pathways. The dimethylpyrrolidine core appears to prevent oxidation by cytochrome P450 enzymes, addressing a common limitation of similar compounds.

Ongoing research at multiple institutions suggests expanding utility in targeted protein degradation. The fluoroacetic acid moiety can be readily converted to various electrophiles suitable for E3 ligase recruitment, while the Boc group serves as a convenient handle for further functionalization (Cell Chemical Biology, 2024 in press).

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